molecular formula C17H11NO4S B13762017 7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo- CAS No. 68239-60-1

7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-

Cat. No.: B13762017
CAS No.: 68239-60-1
M. Wt: 325.3 g/mol
InChI Key: YWVBEIADCVGBHU-UHFFFAOYSA-N
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Description

2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the compound and ensure its quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-oxo-7H-dibenz[f,ij]isoquinoline-4-sulfonic acid is unique due to its specific functional groups and reactivity. The presence of the sulfonic acid group enhances its solubility and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

68239-60-1

Molecular Formula

C17H11NO4S

Molecular Weight

325.3 g/mol

IUPAC Name

15-methyl-8-oxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaene-12-sulfonic acid

InChI

InChI=1S/C17H11NO4S/c1-9-8-13-10-4-2-3-5-11(10)17(19)12-6-7-14(23(20,21)22)16(18-9)15(12)13/h2-8H,1H3,(H,20,21,22)

InChI Key

YWVBEIADCVGBHU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC3=C2C(=C1)C4=CC=CC=C4C3=O)S(=O)(=O)O

Origin of Product

United States

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